5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-5-6-13-11-8(2)3-4-9(12)10(7)11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
SSSQZHRLBWVYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C=CC(=C12)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with 2,5-dimethylcyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Hydrogenation and Reduction Reactions
The tetrahydroquinoline core undergoes selective hydrogenation under catalytic conditions. For example:
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol at 50°C reduces the unsaturated quinoline ring to produce decahydroquinoline derivatives .
-
Sodium Borohydride Reduction : Reduces ketone intermediates in multi-step syntheses, preserving the tetrahydroquinoline framework .
Key Data:
| Reaction Type | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic H₂ | 5% Pd/C, EtOH, 50°C | Decahydroquinoline | 72–85% | |
| NaBH₄ Reduction | EtOH, RT | Secondary alcohol intermediates | 68–75% |
Cyclocondensation Reactions
This compound participates in multicomponent cyclocondensation reactions to form fused heterocycles:
-
Ultrasound-Assisted Synthesis : Reacts with 6-aminopyrimidinones and aldehydes under ultrasonic conditions (40 kHz, 60°C) to yield pyrimido[4,5-b]quinolinediones .
-
Acid-Catalyzed Cyclization : Forms tricyclic derivatives when treated with BF₃·OEt₂ in dichloromethane (DCM) .
Example Pathway:
Conditions :
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 5 is reactive in SNAr processes:
-
Amination : Reacts with primary amines (e.g., methylpiperazine) in phenol at 120°C to form 4-aminoquinoline derivatives .
-
Alkoxy Substitution : Replaces chlorine with alkoxy groups using sodium alkoxides in DMF .
Comparative Reactivity:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methylpiperazine | Phenol, 120°C, 6h | 4-Aminoquinoline | 70% |
| Sodium methoxide | DMF, 100°C, 4h | 5-Methoxy derivative | 65% |
Metal-Promoted Cross-Couplings
Palladium-mediated reactions enable functionalization of the aromatic ring:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane to introduce aryl groups at position 5 .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd₂(dba)₃/Xantphos catalysis .
Oxidation and Functional Group Interconversion
-
Oxidation to Quinolinones : Treating with KMnO₄ in acidic conditions converts the tetrahydroquinoline to a quinolin-4-one derivative .
-
Epoxidation : Reacts with m-CPBA to form an epoxide at the 1,2-position of the saturated ring .
Acid/Base-Mediated Rearrangements
-
Ring Expansion : Under strong acidic conditions (H₂SO₄, 100°C), the tetrahydroquinoline skeleton rearranges to form benzazepine derivatives .
-
Demethylation : HI in acetic acid removes methyl groups at positions 4 and 8 .
Critical Analysis of Reaction Selectivity
The steric hindrance from the 4,8-dimethyl groups and electron-withdrawing chlorine substituent significantly influence reactivity:
-
Steric Effects : Methyl groups at positions 4 and 8 impede electrophilic substitution at adjacent carbons.
-
Electronic Effects : Chlorine at position 5 directs nucleophilic attacks to the para position (C-8) .
Table 2: Influence of Substituents on Reactivity
| Position | Substituent | Effect on Reactivity |
|---|---|---|
| C-5 | Cl | Activates for SNAr; deactivates electrophilic substitution |
| C-4/C-8 | CH₃ | Steric hindrance reduces accessibility to C-3/C-7 |
Scientific Research Applications
Pharmaceutical Applications
Analgesics and Antidepressants
Tetrahydroquinoline derivatives, including 5-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline, have been identified as potential candidates for analgesic and antidepressant therapies. Research indicates that these compounds interact with various neurotransmitter receptors in the central nervous system (CNS), which can lead to pain relief and mood enhancement .
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives. For instance, compounds derived from this scaffold have shown promising activity against several cancer cell lines. The introduction of specific substituents at various positions on the tetrahydroquinoline structure has been linked to enhanced antiproliferative effects .
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline | Lung carcinoma | 25 |
| 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline | Breast adenocarcinoma | 30 |
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. Studies suggest that it may help minimize ischemic damage in neuronal tissues following events such as stroke or heart attack . This potential is particularly relevant given the rising incidence of neurodegenerative diseases.
Mechanistic Insights
The pharmacological effects of 5-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline can be attributed to its ability to modulate neurotransmitter systems. For example:
- Serotonin Receptors : Compounds with a tetrahydroquinoline core have been shown to bind selectively to serotonin receptors (5-HT), which are crucial in regulating mood and anxiety .
- Dopamine Receptors : The interaction with dopamine receptor subtypes has implications for treating conditions like schizophrenia and Parkinson's disease .
Synthesis and Structural Variations
The synthesis of 5-chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structural versatility enables researchers to create derivatives with tailored pharmacological profiles.
Synthetic Pathways
- Cyclization Reactions : Key methods include cyclization reactions involving substituted anilines and α,beta-unsaturated carbonyl compounds.
- Alkylation Strategies : Alkylation at specific positions can enhance binding affinity to target receptors.
Case Studies
Case Study 1: Anticancer Screening
In a recent study evaluating a series of tetrahydroquinoline derivatives for anticancer activity against human cancer cell lines (e.g., HeLa and HT-29), it was found that modifications at the C4 position significantly improved cytotoxicity . The lead compound demonstrated an IC50 value of approximately 25 µM against lung carcinoma cells.
Case Study 2: Neuroprotection in Ischemia Models
Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in animal models of ischemia. Results indicated that these compounds could reduce neuronal cell death by approximately 40% compared to control groups .
Mechanism of Action
The mechanism of action of 5-Chloro-4,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline core influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 5-Chloro-4,8-dimethyl-THQ and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
